molecular formula C16H26N2O7S B8186454 (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate

Cat. No.: B8186454
M. Wt: 390.5 g/mol
InChI Key: QDBBALAKEQEUQA-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate typically involves the following steps:

    Protection of the amine group: The starting material, (S)-3-amino-2-hydroxypropanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

    Esterification: The Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Formation of the tosylate salt: The final step involves reacting the methyl ester with p-toluenesulfonic acid to form the tosylate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of flow microreactors has been shown to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate undergoes various types of reactions, including:

    Substitution reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.

    Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Ester hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.

Major Products Formed

    Deprotection: The major product is the free amine.

    Ester hydrolysis: The major product is the carboxylic acid.

Scientific Research Applications

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate has several applications in scientific research:

    Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Bioconjugation: It is employed in the modification of biomolecules for various biotechnological applications.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate
  • (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)butanoate

Uniqueness

The tosylate salt form of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate offers enhanced solubility and stability compared to its non-tosylate counterparts. This makes it particularly useful in certain synthetic applications where solubility and stability are critical factors.

Properties

IUPAC Name

methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4.C7H8O3S/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,10H2,1-4H3,(H,11,13);2-5H,1H3,(H,8,9,10)/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBBALAKEQEUQA-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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